Cas no 1807890-96-5 (rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis)

Technical Introduction: rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is a cis-configured chiral piperidine derivative with a carboxylic acid functional group, provided as a hydrochloride salt for enhanced stability and solubility. The compound's rigid cis-2,4-disubstituted piperidine scaffold offers stereochemical precision, making it valuable for pharmaceutical research, particularly in the development of bioactive molecules and chiral ligands. Its hydrochloride form ensures improved handling and compatibility in synthetic applications. The defined stereochemistry (2R,4R) allows for targeted studies in asymmetric synthesis and medicinal chemistry, where enantiomeric purity is critical. This compound serves as a versatile intermediate for constructing complex heterocycles or probing structure-activity relationships.
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis structure
1807890-96-5 structure
商品名:rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis
CAS番号:1807890-96-5
MF:
メガワット:
CID:4618791

rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis 化学的及び物理的性質

名前と識別子

    • rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis

rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6490085-0.1g
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride
1807890-96-5 95.0%
0.1g
$407.0 2025-03-15
Enamine
EN300-6490085-0.5g
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride
1807890-96-5 95.0%
0.5g
$914.0 2025-03-15
1PlusChem
1P01ELB1-50mg
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis
1807890-96-5 95%
50mg
$388.00 2024-06-18
1PlusChem
1P01ELB1-1g
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis
1807890-96-5 95%
1g
$1511.00 2024-06-18
A2B Chem LLC
AX59613-5g
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis
1807890-96-5 95%
5g
$3610.00 2024-04-20
1PlusChem
1P01ELB1-5g
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis
1807890-96-5 95%
5g
$4260.00 2024-06-18
1PlusChem
1P01ELB1-500mg
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis
1807890-96-5 95%
500mg
$1192.00 2024-06-18
A2B Chem LLC
AX59613-100mg
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis
1807890-96-5 95%
100mg
$464.00 2024-04-20
A2B Chem LLC
AX59613-500mg
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis
1807890-96-5 95%
500mg
$998.00 2024-04-20
Enamine
EN300-6490085-0.25g
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride
1807890-96-5 95.0%
0.25g
$579.0 2025-03-15

rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis 関連文献

rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cisに関する追加情報

Rac-(2R,4R)-1,2-Dimethylpiperidine-4-Carboxylic Acid Hydrochloride, Cis (CAS No. 1807890-96-5)

The compound rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis (CAS No. 1807890-96-5) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which have gained considerable attention due to their diverse biological activities and potential therapeutic applications. The molecule's structure is characterized by a piperidine ring with two methyl groups at positions 1 and 2, a carboxylic acid group at position 4, and a hydrochloride counterion. The stereochemistry of the compound is specified as racemic (rac) with the configuration (2R,4R), indicating a specific spatial arrangement of substituents on the piperidine ring.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of piperidine derivatives. The cis configuration of this compound plays a crucial role in its pharmacokinetic properties and interactions with biological targets. Researchers have explored the synthesis of this compound through various routes, including asymmetric synthesis and stereocontrolled reactions, to optimize its yield and purity. These advancements have been documented in recent publications, emphasizing the need for precise control over stereochemistry in drug development.

The rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to modulate specific biological pathways has been investigated in cellular and animal models. For instance, studies have demonstrated its potential as an antagonist or agonist at certain receptor sites, making it a candidate for treating conditions such as neurological disorders or inflammatory diseases.

In terms of chemical synthesis, this compound can be synthesized via multi-step processes involving ring formation, functional group transformations, and stereochemical manipulations. The use of advanced techniques such as enantioselective catalysis has enabled researchers to achieve high enantiomeric excess (ee) in the synthesis of this compound. These methods are detailed in recent research articles that focus on improving synthetic efficiency and scalability for potential large-scale production.

The physical and chemical properties of CAS No. 1807890-96-5 have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies provide insights into its molecular structure, stability under various conditions, and solubility profiles—factors that are critical for its formulation into pharmaceutical products.

Moreover, computational studies using molecular modeling and docking simulations have been conducted to predict the binding affinities of this compound to various protein targets. These computational approaches complement experimental findings and aid in understanding the molecular mechanisms underlying its biological activity.

In conclusion, the compound rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride (CAS No. 1807890-96-5) represents an important area of research with potential applications in drug discovery and development. Ongoing research continues to explore its therapeutic potential while refining synthetic methodologies for efficient production.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.